- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,
Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

956104-42-0 structure
Nom du produit:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Numéro CAS:956104-42-0
Le MF:C6H2BrF3N2O2
Mégawatts:270.991490840912
MDL:MFCD17169962
CID:842402
PubChem ID:53486350
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- W9760
- WHTGDIMWBUVWJS-UHFFFAOYSA-N
- BCP13547
- FCH1357412
- PC48587
- AX8224887
- ST24022080
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)
- DS-1652
- DTXSID20704891
- AKOS015919553
- MFCD17169962
- SCHEMBL909398
- AC-22849
- 956104-42-0
- CS-W008873
- SY067382
-
- MDL: MFCD17169962
- Piscine à noyau: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
- La clé Inchi: WHTGDIMWBUVWJS-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O
Propriétés calculées
- Qualité précise: 269.92500
- Masse isotopique unique: 269.92517g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 58.7
Propriétés expérimentales
- Dense: 1.879
- Point d'ébullition: 256 ºC
- Point d'éclair: 109 ºC
- Le PSA: 58.71000
- Le LogP: 3.29430
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Informations de sécurité
- Description des dangers: H302-H315-H319-H335
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-1g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 98% | 1g |
¥186.00 | 2024-04-24 | |
eNovation Chemicals LLC | D505889-5g |
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |
956104-42-0 | 97% | 5g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | Y1049802-5g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 5g |
$145 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-250mg |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 98% | 250mg |
¥70.00 | 2024-04-24 | |
eNovation Chemicals LLC | D505889-250mg |
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |
956104-42-0 | 97% | 250mg |
$110 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-5g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 5g |
1946.0CNY | 2021-08-04 | |
ChemScence | CS-W008873-25g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 99.78% | 25g |
$480.0 | 2022-04-26 | |
TRC | B705105-100mg |
2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine |
956104-42-0 | 100mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-50mg |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 50mg |
63.0CNY | 2021-08-03 | |
Matrix Scientific | 090416-1g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+% |
956104-42-0 | 95+% | 1g |
$756.00 | 2023-09-08 |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; rt → 110 °C; 90 - 110 °C
1.2 Reagents: Water ; cooled
1.3 neutralized
1.2 Reagents: Water ; cooled
1.3 neutralized
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; 3 h, rt → 110 °C
1.2 Reagents: Water ; pH 7, cooled
1.2 Reagents: Water ; pH 7, cooled
Référence
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic ActivityMolecules, 2022, 27(18),,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C
Référence
- Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine , Phosphoric tribromide , Hydrogen bromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C
Référence
- Process for the preparation of apalutamide, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; 4 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
Référence
- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonistsEuropean Journal of Medicinal Chemistry, 2020, 192,,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphoric tribromide ; 8 h, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C
1.2 Reagents: Water ; pH 7
1.2 Reagents: Water ; pH 7
Référence
- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profilesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylammonium bromide , Phosphoric tribromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Processes for the preparation of a diarylthiohydantoin compound, World Intellectual Property Organization, , ,
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Littérature connexe
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Pureté:99%/99%/99%
Quantité:10g/25g/100g
Prix ($):166.0/416.0/1320.0